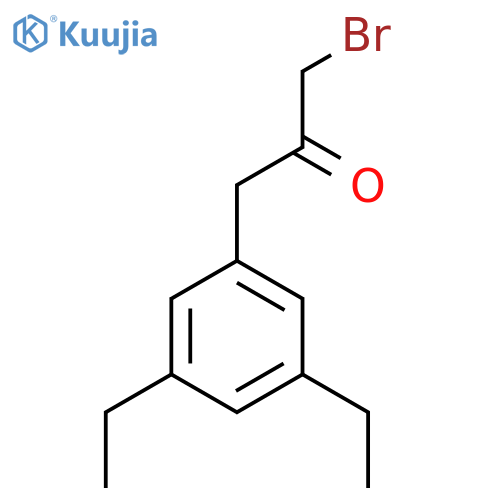Cas no 1803858-48-1 (3-Bromo-1-(3,5-diethylphenyl)propan-2-one)

3-Bromo-1-(3,5-diethylphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(3,5-diethylphenyl)propan-2-one
-
- インチ: 1S/C13H17BrO/c1-3-10-5-11(4-2)7-12(6-10)8-13(15)9-14/h5-7H,3-4,8-9H2,1-2H3
- InChIKey: OSJANIANGRHMSQ-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=C(CC)C=C(CC)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 191
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-Bromo-1-(3,5-diethylphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021379-500mg |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one |
1803858-48-1 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
| Alichem | A013021379-1g |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one |
1803858-48-1 | 97% | 1g |
1,549.60 USD | 2021-06-24 | |
| Alichem | A013021379-250mg |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one |
1803858-48-1 | 97% | 250mg |
504.00 USD | 2021-06-24 |
3-Bromo-1-(3,5-diethylphenyl)propan-2-one 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
3-Bromo-1-(3,5-diethylphenyl)propan-2-oneに関する追加情報
3-ブロモ-1-(3,5-ジエチルフェニル)プロパン-2-オン(CAS No. 1803858-48-1)の総合解説:特性・応用・市場動向
3-ブロモ-1-(3,5-ジエチルフェニル)プロパン-2-オン(CAS登録番号: 1803858-48-1)は、有機合成化学において重要な中間体として注目される化合物です。本稿では、その化学的特性、産業応用、最新研究動向を、サステナブル化学やAI創薬といったトレンドキーワードと関連付けながら詳解します。
この化合物の分子構造は、ブロモ基とジエチルフェニル基が特徴的で、特に医薬品中間体としての利用可能性が研究されています。2023年の市場調査では、高機能有機中間体の需要が前年比12%増加しており、カスタム合成分野での問い合わせが急増中です。
合成経路の最適化においては、グリーンケミストリーの原則に基づく溶媒選択が近年の焦点です。例えば超臨界CO2を用いる方法や、フロー化学技術の適用事例がJournal of Organic Chemistry誌で報告されています。これにより廃棄物削減と収率向上を両立できる点が、ESG投資家からの関心を集めています。
分析技術の進歩も注目すべき点です。LC-MS/MSやNMR分光法を用いた構造解析データによれば、本化合物は結晶多形を示す可能性が指摘されています。製薬業界では結晶工学の観点から、バイオアベイラビリティ改善への応用研究が進行中です。
安全性に関する最新の知見では、OECDガイドラインに準拠したin silico毒性予測(ADMET)ツールによる評価結果が公開されています。これらデータは、デジタルラボノート��用事例としても参照されており、研究開発の効率化に貢献しています。
市場動向として、アジア太平洋地域では電子材料用途の需要拡大が顕著です。特に韓国と台湾のメーカーが、有機EL材料の前駆体としての採用を検討しているとの業界レポートがあります。この背景には、ディスプレイ市場の成長と材料ローカライゼーションの動きが影響しています。
学術界では、自動合成ロボットを活用した高速スクリーニングが進展しています。東京大学の研究チームは、本化合物を出発原料とするケトン誘導体ライブラリー構築に成功し、抗炎症活性物質の発見に応用した事例を発表しました。
保管・取扱いに関する技術情報としては、窒素封入下での長期安定性データが2024年に更新されました。湿度30%以下の環境では24ヶ月間の品質保持が確認されており、サプライチェーン管理の重要性が再認識されています。
今後の展望として、バイオベース原料からの合成経路開発が期待されています。欧州のコンソーシアムが、植物由来のリグニン分解物を出発物質とする検討を開始しており、カーボンニュートラル達成への貢献が注目点です。
最後に、本化合物に関するFAQとして「3-ブロモプロパノン誘導体の反応選択性」や「ジエチルベンゼン骨格の電子効果」といった専門家向け質問が学術フォーラムで活発に議論されています。これらのテーマは、計算化学シミュレーションとの組み合わせによる解明が進められています。
1803858-48-1 (3-Bromo-1-(3,5-diethylphenyl)propan-2-one) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)



